N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4. It is primarily used for research purposes and has applications in various scientific fields. The compound is characterized by the presence of a fluoropyrimidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-ethyl-5-fluoropyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochloride
- N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride
Uniqueness
N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the ethyl and fluorine substituents on the pyrimidine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H13FN4 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13FN4/c1-2-6-7(9)8(11-4-3-10)13-5-12-6/h5H,2-4,10H2,1H3,(H,11,12,13) |
InChI Key |
TUPIEIPRCVUFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.